2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-chlorobenzonitrile with 2,3-dimethylaniline in the presence of a tetrazole-forming reagent such as sodium azide. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazoles.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-4H-tetrazole-5-carboxamide
- 2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-tetrazole-5-carboxamide
Uniqueness
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2H-tetrazole-5-carboxamide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-4-3-5-14(11(10)2)18-16(23)15-19-21-22(20-15)13-8-6-12(17)7-9-13/h3-9H,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYKSNQFKHTUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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